5-Methylamino-1H-tetrazole

Description

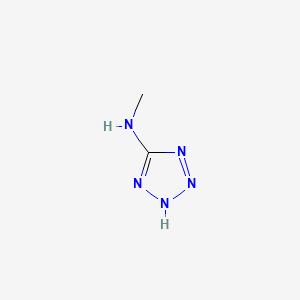

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2H-tetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5/c1-3-2-4-6-7-5-2/h1H3,(H2,3,4,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQICKCWPFRQEFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNN=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60902475 | |

| Record name | NoName_1719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53010-03-0 | |

| Record name | 5-Methylamino-1H-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053010030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylaminotetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methyl-1H-1,2,3,4-tetrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for 5-Methylamino-1H-tetrazole Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. It provides detailed information about the hydrogen, carbon, and nitrogen atoms within the molecule.

¹H NMR: In the proton NMR spectrum of a related compound, poly(5-(methacrylamido)tetrazole), a broad peak observed around 15.50 ppm is attributed to the N-H proton of the tetrazole ring. researchgate.net Another key signal is the amide bond proton (-NH-), which appears at approximately 11.2 ppm. researchgate.net For 5-vinyl-1H-tetrazole, the proton of the tetrazole ring is observed in a very weak field. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. In 5-vinyl-1H-tetrazole, the endocyclic carbon atom of the tetrazole ring appears at the weakest field. mdpi.com For 5-arylamino-1H-tetrazoles, the C5 carbon of the tetrazole ring shows signals in the range of δ = 155-157 ppm. researchgate.net

¹⁴N and ¹⁵N NMR: Nitrogen NMR, particularly ¹⁵N NMR, is highly sensitive to the electronic environment of the nitrogen atoms in the tetrazole ring. researchgate.netacs.orgnih.gov Studies on various tetrazole derivatives have shown that N-alkylation causes significant changes in ¹⁵N chemical shifts. nih.gov The analysis of ¹H-¹⁵N and ¹³C-¹⁵N spin-spin coupling constants can be instrumental in determining heterocyclization pathways and distinguishing between different isomeric forms. nih.gov For instance, the presence of a ¹JHN coupling between a ¹⁵N atom and the protons of an amino group can confirm a specific structural arrangement. nih.gov

Table 1: Representative NMR Data for Tetrazole Derivatives

| Nucleus | Compound Type | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Poly(5-(methacrylamido)tetrazole) | ~15.50 (N-H of tetrazole) | researchgate.net |

| ¹H | Poly(5-(methacrylamido)tetrazole) | ~11.2 (Amide N-H) | researchgate.net |

| ¹³C | 5-arylamino-1H-tetrazoles | 155-157 (C5 of tetrazole) | researchgate.net |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within this compound and its derivatives.

In the IR spectrum of tetrazole derivatives, characteristic absorption bands are observed for the tetrazole ring at approximately 1040, 1108, 1248, 1280, and 1595 cm⁻¹. chalcogen.ro A key feature is the N-H stretching vibration of the tetrazole ring, which appears as an absorption band around 3448 cm⁻¹. chalcogen.ro For poly(5-(methacrylamido)tetrazole), the N=N stretching is observed at 1245 cm⁻¹, and C=N and C-N stretching peaks are seen around 1550 cm⁻¹ and 1462 cm⁻¹, respectively. researchgate.net A broad band around 3200-3300 cm⁻¹ often indicates the protonation of the tetrazole rings or N-H stretching. researchgate.net In the case of 5-vinyl-1H-tetrazole, the absence of an intense band for the N-H bond at 3500 cm⁻¹ in the crystal is attributed to the formation of linear associates through N-1-H···N-4 hydrogen bonds. mdpi.com

Raman spectroscopy provides complementary information. For 1,5-diamino-1H-tetrazole derivatives, both IR and Raman spectroscopy have been used for full characterization. nih.gov

Table 2: Characteristic IR Frequencies for Tetrazole Derivatives

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Compound Type | Reference |

|---|---|---|---|

| Tetrazole Ring | 1040, 1108, 1248, 1280, 1595 | General Tetrazole Derivatives | chalcogen.ro |

| N-H Stretch (Tetrazole) | 3448 | General Tetrazole Derivatives | chalcogen.ro |

| N=N Stretch | 1245 | Poly(5-(methacrylamido)tetrazole) | researchgate.net |

| C=N Stretch | 1550 | Poly(5-(methacrylamido)tetrazole) | researchgate.net |

| C-N Stretch | 1462 | Poly(5-(methacrylamido)tetrazole) | researchgate.net |

| N-H Stretch / Protonated Ring | 3200-3300 | Poly(5-(methacrylamido)tetrazole) | researchgate.net |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of this compound, which aids in its structural confirmation. dtic.mil

The fragmentation of 5-substituted 1H-tetrazoles is highly dependent on the ionization method. lifesciencesite.com In positive ion electrospray ionization mass spectrometry (ESI-MS), a characteristic loss of a hydrazoic acid (HN₃) molecule is often observed. lifesciencesite.comresearchgate.net Conversely, in negative ion ESI-MS/MS, the elimination of a nitrogen molecule (N₂) is a common fragmentation pathway. lifesciencesite.comresearchgate.net The fragmentation of the tetrazole ring can proceed through different pathways, leading to the formation of nitrilimine or nitrene intermediates. researchgate.net The stability of these intermediates is influenced by the nature of the substituents. researchgate.net

The study of tautomerism in the gas phase using mass spectrometry has shown that for tetrazole and 5-methyltetrazole (B45412), the equilibrium is shifted towards the 2H-tautomer. rsc.orgrsc.org

Table 3: Characteristic Fragmentation Patterns of 5-Substituted Tetrazoles in Mass Spectrometry

| Ionization Mode | Characteristic Loss | Reference |

|---|---|---|

| Positive Ion ESI-MS | HN₃ | lifesciencesite.comresearchgate.net |

| Negative Ion ESI-MS/MS | N₂ | lifesciencesite.comresearchgate.net |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction analysis provides unequivocal proof of the solid-state structure of this compound and its derivatives, revealing precise bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 1-benzyl-5-amino-1H-tetrazole, a related compound, was determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed a monoclinic crystal system with intermolecular hydrogen bonds of the type N-H(amino)···N(tetrazole). researchgate.net These hydrogen bonds lead to the formation of dimeric structures. researchgate.net Similarly, for 5-vinyl-1H-tetrazole, X-ray diffraction showed that molecules are linked by N-H···N hydrogen bonds, forming infinite chains. mdpi.com The crystal structures of various salts of 1,5-diamino-1H-tetrazole have also been determined, showing different space groups and hydrogen-bonding patterns. nih.gov

Tautomeric Forms and Isomerism in Methylaminotetrazoles

This compound can exist in different tautomeric forms, which are isomers that readily interconvert. The primary tautomers are the 1H- and 2H-forms. mdpi.comrsc.orgresearchgate.net Theoretical calculations suggest that a third tautomer, the 5H-form, is significantly less stable and has not been experimentally observed. researchgate.net

The position of the tautomeric equilibrium is influenced by the physical state and the solvent. In the gas phase, the 2H-tautomer of tetrazole and 5-methyltetrazole is generally favored. rsc.orgrsc.org In contrast, the 1H-tautomer is predominant in the condensed phase and in polar solvents. mdpi.com

Isomerization is also a key feature of alkylated aminotetrazoles. For example, 5-alkylaminotetrazoles can isomerize at elevated temperatures to the corresponding 1-alkyl-5-aminotetrazoles. researchgate.net This isomerization can be a reversible process, as demonstrated by the partial isomerization of 1-methyl-5-benzylaminotetrazole to 1-benzyl-5-methylaminotetrazole. researchgate.netresearchgate.net The Dimroth rearrangement, an intramolecular rearrangement of a heterocyclic compound, has been studied in N,1-diaryl-1H-tetrazol-5-amines and is found to be thermodynamically controlled. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Ab Initio, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental properties of tetrazole derivatives. diva-portal.orgresearchgate.net Methods like B3LYP, often paired with basis sets such as 6-311G(d,p) or cc-pVTZ, are frequently used to optimize molecular geometries and calculate electronic properties. diva-portal.orgorientjchem.org For instance, DFT calculations have been successfully used to study the electronic structure, reactivity, and stability of various 5-substituted tetrazoles. orientjchem.orgresearchgate.netresearchgate.net These computational approaches allow for the investigation of properties that can be difficult to measure experimentally. nsc.ru

Electronic Structure Analysis (HOMO-LUMO, Electron Density Distribution)

The electronic structure of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. mdpi.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a smaller gap indicates the opposite. researchgate.net

For related tetrazole derivatives, these calculations have been performed extensively. For example, in a study of 5-vinyl-1H-tetrazole, the HOMO and LUMO energies were calculated to understand its electron-donating and accepting capabilities, and the resulting energy gap was used to assess its stability. mdpi.com Similarly, for a series of phenothiazine-based dyes incorporating a 1H-tetrazole-5-acrylic acid unit, DFT was used to determine HOMO and LUMO energy levels, ensuring they were suitable for use in dye-sensitized solar cells. mdpi.com The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Source |

| 5-vinyl-1H-tetrazole | -7.81 | -1.41 | 6.40 | MNDO/M | researchgate.net |

| 5-phenyl-1H-tetrazole | -6.938 | -1.544 | 5.394 | B3LYP/6-31G(d,p) (Gas) | researchgate.net |

| 5-(p-tolyl)-1H-tetrazole | -6.702 | -1.437 | 5.265 | B3LYP/6-31G(d,p) (Gas) | researchgate.net |

| 5-(4-methoxyphenyl)-1H-tetrazole | -6.266 | -1.228 | 5.038 | B3LYP/6-31G(d,p) (Gas) | researchgate.net |

| 5-(4-chlorophenyl)-1H-tetrazole | -6.966 | -1.810 | 5.156 | B3LYP/6-31G(d,p) (Gas) | researchgate.net |

Conformational Analysis and Tautomerism Studies

For NH-unsubstituted 5-substituted tetrazoles, two primary tautomeric forms exist: the 1H- and 2H-tautomers. mdpi.com Computational studies are crucial for determining the relative stability of these forms. Generally, the 2H-tautomer is more stable in the gas phase, while the 1H-tautomer is favored in more polar environments like solutions or the crystalline state. mdpi.comresearchgate.net

Theoretical studies on 5-aminotetrazole (B145819) (a close analog of 5-methylamino-1H-tetrazole) have extensively investigated its tautomeric equilibrium. diva-portal.orgnsc.ruunl.edu Calculations at high levels of theory, such as CCSD(T) combined with large basis sets, have been used to analyze the relative energies of the 1H-amino, 2H-amino, and imino tautomers. diva-portal.orgacs.org These studies confirm that while the imino form might be present, it can rapidly isomerize to the more stable amino forms, particularly in condensed phases through intermolecular hydrogen transfer. nsc.ru The energy barriers for these transformations can also be calculated, providing insight into the kinetics of tautomerization. nsc.ru For 1-benzyl-5-amino-1H-tetrazole, DFT calculations were used to analyze the conformation, revealing that the tetrazole and benzyl (B1604629) rings are not coplanar. academie-sciences.fr

Calculation of Reactivity Indices

Beyond the HOMO-LUMO gap, DFT provides a framework for calculating a suite of global reactivity descriptors. These indices help to quantify and compare the chemical reactivity of different molecules. Key descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. orientjchem.orgmdpi.com Soft molecules are more reactive than hard ones. researchgate.net

Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. orientjchem.orgmdpi.com

These indices are calculated from the energies of the HOMO and LUMO. mdpi.comjocpr.com For example, a study on various 5-(R-phenyl)-1H-tetrazoles calculated these parameters to correlate molecular electronic properties with their performance as corrosion inhibitors. researchgate.net Similarly, for 5-vinyl-1H-tetrazole, these descriptors were calculated to provide a comprehensive picture of its reactivity. mdpi.com

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) | Method | Source |

| 5-vinyl-1H-tetrazole | 4.61 | 3.20 | 3.32 | MNDO/M | researchgate.net |

| 5-phenyl-1H-tetrazole | 4.241 | 2.697 | 3.326 | B3LYP/6-31G(d,p) (Gas) | researchgate.net |

| 5-(p-tolyl)-1H-tetrazole | 4.070 | 2.633 | 3.149 | B3LYP/6-31G(d,p) (Gas) | researchgate.net |

| 5-(4-methoxyphenyl)-1H-tetrazole | 3.747 | 2.519 | 2.783 | B3LYP/6-31G(d,p) (Gas) | researchgate.net |

| 5-(4-chlorophenyl)-1H-tetrazole | 4.388 | 2.578 | 3.738 | B3LYP/6-31G(d,p) (Gas) | researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into complex processes like protein-ligand binding or the structural properties of materials. kjpupi.idupi.edu While specific MD studies focusing solely on this compound are not prominent in the searched literature, MD simulations are widely applied to tetrazole derivatives in broader contexts. For instance, MD simulations have been used to investigate the binding of tetrazole-containing ligands to biological targets like the transthyretin protein, assessing the stability of interactions and the role of specific functional groups. mdpi.com In another study, MD simulations were employed to understand the structural and transport properties of ionic liquids based on N,N-dimethylpyridin-4-amine, which were used as catalysts for 1H-tetrazole synthesis. researchgate.net Such simulations are also used to validate the stability of docked conformations of tetrazole derivatives with target proteins, like the SARS-CoV-2 main protease, over nanosecond timescales. upi.edu

Prediction of Properties and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the properties and reaction mechanisms of molecules, especially for energetic materials like tetrazoles. Theoretical studies on the thermal decomposition of 5-aminotetrazole provide a model for understanding how this compound might behave. diva-portal.orgnsc.ru

Using methods like isopotential searching (IPS) combined with high-level quantum chemical calculations, researchers have mapped out the unimolecular decomposition pathways of 5-aminotetrazole and its tautomers. unl.eduacs.org These studies predict the initial gaseous products and the activation barriers for different decomposition routes. For the 1H- and 2H-amino tautomers of 5-aminotetrazole, the primary decomposition pathway is predicted to be the elimination of N₂, with calculated activation barriers of 169.2 and 153.7 kJ/mol, respectively. acs.org In contrast, the imino tautomer is predicted to decompose via elimination of hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN), a pathway with a higher activation barrier of 199.5 kJ/mol. acs.org These theoretical predictions align well with experimental findings from thermal decomposition experiments. Such computational models are invaluable for predicting the stability and decomposition behavior of related energetic compounds.

Chemical Reactivity and Transformation Pathways

Cycloaddition Reactions Involving 5-Methylamino-1H-tetrazole

The tetrazole ring, a key feature of this compound, is a highly stable heterocyclic structure with a significant nitrogen content and heat of formation. nih.gov This inherent stability often means that the tetrazole ring itself is less prone to participating directly in cycloaddition reactions compared to more reactive unsaturated systems. However, the functional groups attached to the tetrazole core can influence its reactivity and participate in such transformations.

The primary route to the synthesis of 5-substituted 1H-tetrazoles, including derivatives of this compound, is the [3+2] cycloaddition reaction. scilit.comthieme-connect.com This reaction typically involves the combination of a nitrile with an azide (B81097). scilit.comthieme-connect.com Specifically, the synthesis of 5-amino-1H-tetrazole, a closely related compound, was first achieved in 1901 through the [3+2] cycloaddition of cyanamide (B42294) and hydrazoic acid. thieme-connect.com This fundamental reaction has become a conventional method for preparing a wide array of 5-substituted 1H-tetrazoles. thieme-connect.com

While the tetrazole ring itself is generally stable, the broader class of tetrazines, which are also nitrogen-rich heterocycles, are known to participate in inverse electron demand Diels-Alder reactions. nih.gov For instance, 1,2,3,5-tetrazines act as the 4π-component in these cycloadditions, reacting preferentially with electron-rich or strained dienophiles. nih.gov This highlights a potential, though less common, reaction pathway for tetrazole derivatives under specific conditions or with appropriate activation.

The functionalization of the exocyclic amino group or the nitrogen atoms within the tetrazole ring can introduce moieties that are more amenable to cycloaddition reactions. For example, the introduction of a vinyl group at the 5-position of the tetrazole ring, as seen in 5-vinyl-1H-tetrazole, provides a reactive site for various transformations, including those that could be considered cycloadditions. mdpi.com

Functionalization and Derivatization Strategies

The functionalization of this compound and related 5-aminotetrazoles is a key strategy for modifying their chemical and physical properties. nih.gov These modifications can be targeted at either the tetrazole ring itself or the exocyclic amino group. nih.gov

One common approach is N-functionalization, where substituents are introduced onto the nitrogen atoms of the tetrazole ring. nih.govresearchgate.net This can be achieved through various reactions, including the introduction of alkyl groups. For instance, methylation of 5-azidotetrazole, a related compound, yields both 5-azido-1-methyl-tetrazole and 5-azido-2-methyl-tetrazole. researchgate.net The introduction of N-hydroxy functionalities can also be accomplished, often through oxidation reactions. mdpi.com

The exocyclic amino group provides another site for derivatization. This can involve reactions such as acylation, alkylation, or the introduction of more complex substituents. For example, N-bridging functionalization has been explored as a means to improve the density and performance of energetic materials based on 5-aminotetrazole (B145819). nih.gov

The synthesis of various derivatives often starts from readily available precursors. For instance, a synthetic method for preparing 1-substituted 5-aminotetrazoles from cyanogen (B1215507) azide and an amine has been developed, offering a versatile route to a range of monocyclic and bicyclic derivatives. nih.gov

| Starting Material | Reagents/Conditions | Product(s) | Purpose of Functionalization |

| 5-Azidotetrazole | Methylating agent | 5-Azido-1-methyl-tetrazole and 5-Azido-2-methyl-tetrazole | Introduction of alkyl groups to the tetrazole ring |

| Cyanogen azide and amine | - | 1-Substituted 5-aminotetrazoles | Versatile synthesis of various derivatives |

| 5-Aminotetrazole | 4-Amino-3,5-dinitropyrazole | Bicyclic AT-based compounds (DMPT-1 and DMPT-2) | Improving density and performance of energetic materials |

Ring-Opening and Degradation Pathways

The tetrazole ring in this compound is generally stable, but under certain conditions, it can undergo ring-opening reactions. One notable pathway involves the alkaline decomposition of the tetrazole ring in 1-aryltetrazoles. researchgate.net This process leads to the formation of N-arylcyanamides, which can then be used in subsequent reactions. researchgate.net This ring-opening provides a method for introducing an amino group at the C(5) position of the tetrazole ring through a subsequent heterocyclization reaction. researchgate.net

Thermal degradation is another important pathway for the decomposition of tetrazole-based compounds. For example, 5-amino-1H-tetrazole (5-AT), a closely related compound, undergoes pyrolysis, which is a critical step in its combustion process. researchgate.net The thermal stability of these compounds is a key property, particularly for their application as energetic materials. researchgate.net The thermal behavior of 5-vinyl-1H-tetrazole has been studied using Differential Scanning Calorimetry (DSC), revealing that after melting, spontaneous polymerization occurs, followed by degradation at higher temperatures. mdpi.com

The introduction of certain functional groups can influence the stability and degradation pathways of the tetrazole ring. For instance, the oxidation of 5-substituted tetrazoles to introduce N-hydroxy functionalities can affect their thermal stability. mdpi.com

| Compound | Conditions | Products/Outcome | Pathway |

| 1-Aryltetrazoles | Alkaline conditions | N-Arylcyanamides | Ring-opening |

| 5-Amino-1H-tetrazole (5-AT) | High temperature (pyrolysis) | Decomposition products | Thermal degradation |

| 5-Vinyl-1H-tetrazole | Heating | Polymerization followed by degradation | Thermal degradation |

Advanced Applications of 5 Methylamino 1h Tetrazole and Its Derivatives

Energetic Materials Research

Tetrazole-based compounds are a significant focus in the research of high-energy-density materials (HEDMs) due to their favorable energetic properties. mdpi.com The high nitrogen content ensures that the primary decomposition product is environmentally benign dinitrogen gas. mdpi.com

Tetrazoles are recognized as a class of high-nitrogen compounds that are foundational in the development of energetic materials. rsc.org Among azoles, tetrazoles possess the second-highest heat of formation, contributing to their excellent energetic performance. mdpi.com The incorporation of a high percentage of nitrogen into a molecule is a key strategy for creating HEDMs, as the formation of stable N₂ gas upon decomposition releases a large amount of energy. mdpi.com 5-aminotetrazole (B145819) (5-AT), a related derivative, contains 82.3% nitrogen. researchgate.net The modification of the tetrazole ring, for instance by creating salts or introducing functional groups like hydrazino moieties, can further increase the nitrogen content and the heat of formation of the resulting molecule. rsc.orgsciencemadness.org

Derivatives of 5-methylamino-1H-tetrazole are extensively studied for their potential use in propellants and explosives. researchgate.net Their high energy density, combined with efforts to achieve low sensitivity to physical stimuli, makes them attractive candidates. researchgate.netresearchgate.net The creation of energetic salts is a common strategy to enhance performance. For example, the hydrazinium (B103819) salt of 1-hydroxy-5-methyltetrazole shows a high detonation velocity of 8109 m s⁻¹ and is insensitive to friction and impact. mdpi.com Similarly, the ammonium (B1175870) salt is a promising candidate for an insensitive explosive. mdpi.com The performance of some tetrazole derivatives has been calculated to be similar to common explosives like TNT and RDX. researchgate.net Research has also focused on developing N-rich energetic materials based on triazole-tetrazole systems that exhibit detonation velocities significantly surpassing that of HMX. rsc.org

Tetrazole compounds, particularly 5-aminotetrazole (5-AT), are utilized as fuel components in gas-generating compositions. researchgate.netjes.or.jpnih.gov These materials are of practical interest for applications such as vehicle airbags, where rapid inflation with non-toxic gas is required. researchgate.net The high nitrogen content of tetrazoles is advantageous as it leads to a high volume of gas production upon combustion, with the primary product being harmless nitrogen gas. mdpi.comdiva-portal.org Research has been conducted on mixtures of 5-AT with various oxidizers, such as strontium nitrate (B79036), potassium perchlorate (B79767), and sodium nitrate, to optimize their gas generation behavior for specific applications. researchgate.netjes.or.jp

The thermal stability and detonation performance are critical parameters for energetic materials. Research aims to balance high energy output with sufficient stability for safe handling and application. The thermal stability of tetrazole derivatives can be influenced by structural modifications. For instance, the guanidinium (B1211019) salt of 1-hydroxy-5-methyltetrazole is the most thermally stable among several tested salts, with a decomposition temperature of 256 °C. mdpi.com In contrast, its hydroxylammonium salt has a lower decomposition temperature of 141 °C. mdpi.com The introduction of certain functional groups can also enhance thermal stability. nih.gov

The detonation parameters, such as velocity and pressure, are directly related to the density and heat of formation of the compound. The following table presents a comparison of these properties for several energetic tetrazole derivatives.

| Compound/Derivative | Decomposition Temp. (°C) | Detonation Velocity (m s⁻¹) | Detonation Pressure (kbar/GPa) |

| 1-hydroxy-5-methyltetrazole | --- | 7343 | --- |

| Ammonium salt of 1-hydroxy-5-methyltetrazole | 229 | 7982 | 230 |

| Hydroxylammonium salt of 1-hydroxy-5-methyltetrazole | 141 | ~8000 | 212 |

| Hydrazinium salt of 1-hydroxy-5-methyltetrazole | 224 | 8109 | 219 |

| Guanidinium salt of 1-hydroxy-5-methyltetrazole | 256 | 7090 | --- |

| DMPT-1 (a 5-aminotetrazole derivative) | 191 | 8618 | 30.3 |

| DMPT-2 (a 5-aminotetrazole derivative) | 209 | 8450 | 28.6 |

Coordination Chemistry and Ligand Design

Beyond their use as energetic materials, tetrazoles are versatile building blocks in coordination chemistry, where they function as ligands to create complex structures with metal ions.

The tetrazole ring is an effective nitrogen-containing ligand in coordination chemistry. researchgate.netthieme-connect.com The deprotonated form, tetrazolate, can use up to four of its nitrogen atoms to bridge multiple metal centers, facilitating the construction of diverse and stable coordination polymers and metal-organic frameworks (MOFs). unimi.it The versatility of the tetrazole moiety allows for various coordination modes, leading to the formation of one-, two-, or three-dimensional frameworks. rsc.orgrsc.org

Researchers have synthesized numerous coordination complexes using tetrazole-based ligands with transition metals such as copper(II), zinc(II), cadmium(II), and cobalt(II). rsc.orgrsc.orgarkat-usa.org For example, 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole has been used to create 2D layered structures that are further extended into 3D supramolecular architectures through hydrogen bonding. rsc.org The combination of the tetrazole ring with other functional groups can create multifunctional ligands capable of forming complex structures with interesting magnetic or fluorescent properties. unimi.itrsc.org

Metal-Organic Frameworks (MOFs) Utilizing Tetrazole Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is crucial in determining the structure, porosity, and functional properties of the resulting MOF. Tetrazole-based ligands are of significant interest due to their high nitrogen content and versatile coordination modes, allowing them to bridge multiple metal centers to form robust, multidimensional networks google.com.nanih.gov.

While specific studies detailing the use of this compound as a primary ligand in MOF synthesis are not extensively documented, the principles can be understood from closely related 5-substituted tetrazoles. For instance, MOFs constructed from 5-aminotetrazole and 5-methyltetrazole (B45412) demonstrate the utility of this class of compounds. The synthesis of these materials often employs solvothermal or hydrothermal methods, where metal salts and the tetrazole ligand are heated in a solvent, leading to the self-assembly of the crystalline framework epo.orggoogleapis.com.

In a hypothetical MOF using this compound, the ligand could coordinate to metal centers through one or more of the four ring nitrogen atoms. The presence of the methylamino group at the C5 position could influence the framework's properties by affecting the ligand's electronic nature and steric profile, potentially creating specific pore environments or catalytic sites. Research on related ligands, such as 5-[(2H-tetrazol-5-yl)amino]isophthalic acid, shows that tetrazole-amino-based linkers can undergo in-situ rearrangements during synthesis, leading to novel framework topologies epo.orggoogle.com.

A study on a nickel-based MOF with a naphthalene-tetrazole linker (NiNDTz) highlights the desirable properties tetrazole groups impart, such as high thermal stability (onset decomposition at 300 °C) and significant CO₂ uptake, attributed to the polar nature of the tetrazole rings googleapis.com.

Synthesis and Characterization of Metal Complexes

The coordination chemistry of tetrazoles is rich, as the ring's nitrogen atoms can act as effective donors to form stable complexes with a wide range of transition metals photrio.com. The synthesis of these complexes is typically achieved by reacting a metal salt (e.g., chloride, nitrate, or perchlorate) with the tetrazole ligand in a suitable solvent like water, ethanol, or acetonitrile (B52724) photrio.com. Hydrothermal synthesis is also a common technique for creating more complex coordination polymers.

While direct synthesis examples for this compound are limited in the available literature, extensive work on analogous compounds provides a clear blueprint. For example, complexes of 1-amino-5-methyltetrazole (1-AMT) with metals such as manganese(II), iron(II), zinc(II), and copper(II) have been synthesized. In these cases, 1-AMT acts as a ligand, coordinating to the metal centers to form complex cations, with perchlorate anions balancing the charge.

The characterization of such complexes is crucial to determine their structure and properties. Standard techniques include:

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and coordination geometry of the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy helps confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the tetrazole and amino groups.

Elemental Analysis: This technique verifies the empirical formula of the synthesized complex, ensuring its purity and composition.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of the complexes, identifying decomposition temperatures and phase transitions.

The table below summarizes data for metal complexes synthesized with 1-amino-5-methyltetrazole (1-AMT), a structural isomer of this compound, illustrating typical characterization results.

| Compound | Formula | Decomposition Temp. (Onset, °C) | Crystal System | Space Group |

| Mn(1-AMT)₆₂ | C₆H₂₄Cl₂MnN₃₀O₈ | 243 | Monoclinic | P2₁/n |

| Fe(1-AMT)₆₂ | C₆H₂₄Cl₂FeN₃₀O₈ | 196 | Monoclinic | P2₁/n |

| Cu(1-AMT)₄(H₂O)₂ | C₄H₁₈Cl₂CuN₂₀O₉ | 201 | Monoclinic | C2/c |

| Zn(1-AMT)₆₂ | C₆H₂₄Cl₂N₃₀O₈Zn | 247 | Monoclinic | P2₁/n |

Data compiled from research on 1-amino-5-methyltetrazole complexes.

Materials Science Applications (Non-Energetic)

Tetrazole-containing polymers are a class of nitrogen-rich macromolecules with potential applications ranging from biomedical materials to specialty binders. The incorporation of the tetrazole moiety can significantly enhance properties such as thermal stability, density, and the ability to coordinate with metal ions.

Synthesis strategies for tetrazole-decorated polymers generally follow two main paths:

Polymerization of Tetrazole-Containing Monomers: This involves synthesizing a monomer that already contains the tetrazole ring, such as 5-vinyl-1H-tetrazole, and then polymerizing it using standard techniques like radical polymerization. This method allows for the creation of polymers with a high density of tetrazole groups along the main chain.

Post-Polymerization Modification: This approach starts with a pre-existing polymer containing reactive functional groups (e.g., chlorine atoms or nitrile groups). The tetrazole ring is then introduced by chemical modification. For example, an N-glycidyl-5-aminotetrazole homopolymer was synthesized via nucleophilic substitution of 5-aminotetrazole onto a poly(epichlorohydrin)-butanediol backbone. Similarly, polysaccharides like chitosan (B1678972) and starch have been modified to include tetrazole rings by first cyanoethylating the polymer and then converting the nitrile groups to tetrazoles.

These synthesis methods could readily be adapted for this compound. Its sodium salt could be used in nucleophilic substitution reactions, or a vinyl derivative could be synthesized for direct polymerization. The N-methyl group would likely increase the solubility of both the monomer and the resulting polymer in organic solvents compared to the unsubstituted 5-aminotetrazole.

The table below shows properties of polymers synthesized using 5-aminotetrazole (5-AT), which serve as a reference for what could be expected from polymers based on its N-methylated derivative.

| Polymer | Synthesis Method | Density (g/cm³) | Decomposition Temp. (Peak, °C) |

| p-GAT (poly-glycidyl-5-aminotetrazole) | Nucleophilic Substitution on p-ECH-BD¹ | 1.436 | 272 |

| p-(GAT-co-GA)-14² | Nucleophilic Substitution on p-ECH-BD¹ | 1.427 | 268 |

| p-(GAT-co-GA)-22² | Nucleophilic Substitution on p-ECH-BD¹ | 1.413 | 266 |

¹ p-ECH-BD: poly(epichlorohydrin)-butanediol. ² Copolymers with glycidyl (B131873) azide (B81097) (GA), with varying ratios of 5-AT. Data sourced from studies on 5-aminotetrazole-based polymers.

The unique properties of tetrazole-containing polymers make them candidates for specialty coatings and materials. The high nitrogen content and polar nature of the tetrazole ring can improve adhesion to metal surfaces and enhance thermal stability. Polysaccharide derivatives containing tetrazole rings exhibit the properties of acidic polyelectrolytes and can form hydrogels, which are useful in various specialty applications. While specific examples utilizing this compound in coatings are not detailed in the literature, the general properties of related tetrazole polymers suggest potential utility in corrosion-resistant primers, specialty adhesives, or functional hydrogels.

Tetrazole derivatives have a long history of use in photographic and information recording systems, particularly in silver halide emulsions. In this context, they primarily function as antifoggants or stabilizers. Fog is the unwanted formation of silver density in unexposed areas of the film, which degrades image quality. Stabilizers prevent this fog formation during storage and thermal processing.

The mechanism of action involves the tetrazole compound adsorbing to the surface of the silver halide grains and metallic silver fog centers. By forming a stable, insoluble silver salt, the tetrazole derivative can inhibit the spontaneous development of unexposed grains. The effectiveness of a particular tetrazole depends on its ability to adsorb to the grain surface and the solubility of its silver salt.

While patents often refer to the general class of tetrazoles, specific examples like 1-phenyl-5-mercapto-tetrazole and 5-methyl-benzotriazole are well-known stabilizers. The substitution on the tetrazole ring is used to modify properties like adsorption strength and solubility. It is plausible that this compound or similar derivatives have been investigated for these applications to fine-tune the stabilizing effect in specific emulsion formulations.

Catalysis

The application of tetrazole derivatives in catalysis is an emerging area. Their strong coordination ability allows them to act as versatile ligands for transition metal catalysts. By modifying the electronic and steric environment of a metal center, tetrazole ligands can influence the activity and selectivity of a catalyst googleapis.com.

Metal-organic frameworks (MOFs) built with tetrazole linkers are being explored as robust, heterogeneous catalysts googleapis.com. The porous structure of MOFs allows reactants to access the active metal sites within the framework, while the tetrazole ligands provide a stable coordination environment.

Furthermore, discrete metal complexes bearing tetrazole-type ligands have shown catalytic activity. For example, copper, cobalt, nickel, and manganese complexes with 5-amino-o-ethylpyridine-2-carboximidate ligands have been used to catalyze the Henry reaction (a carbon-carbon bond-forming reaction). While this ligand is not a tetrazole, it shares the feature of being a nitrogen-rich heterocycle, demonstrating the principle of using such ligands in catalysis. A complex of this compound could similarly be expected to exhibit catalytic properties, with the N-methylamino group potentially participating in substrate interaction or modifying the electronic properties of the catalytic metal center.

Tetrazole-Based Catalysts in Organic Synthesis

Derivatives of 5-aminotetrazole serve as effective ligands in the formation of metallo-organic complexes that exhibit significant catalytic activity. researchgate.net These complexes are utilized in various organic reactions, where the tetrazole ligand plays a crucial role in modifying the reactivity and selectivity of the metal center. arkat-usa.org The nitrogen-rich nature of the tetrazole ring allows it to form stable coordination complexes with a variety of transition metals.

Research has demonstrated the application of such catalysts in important organic transformations. For instance, a complex of Copper(II) with a 5-amino-1H-tetrazole derivative grafted onto a chitosan support has been developed as a magnetically recyclable catalyst for C-N coupling reactions. acs.org In a different application, iridium(III) complexes featuring tetrazole ligands have been investigated as catalyst precursors for the hydrogenation of carbon dioxide. frontiersin.org The tetrazole moiety in these complexes is believed to play a proton-responsive role, enhancing catalytic activity. frontiersin.org

Furthermore, metal-organic frameworks (MOFs) incorporating tetrazole-functionalized ligands have shown promise in catalysis. A Zn-based MOF with a tetrazole-amide ligand has been synthesized and used to catalyze the cycloaddition of CO2 with epoxides. mdpi.com The Lewis basic sites on the tetrazole ring are thought to interact with and activate the CO2 molecule, facilitating the reaction. mdpi.com The performance of several tetrazole-based catalysts in various organic reactions is detailed in the table below.

| Catalyst/Complex | Catalyzed Reaction | Key Research Finding |

|---|---|---|

| Cu(II)-5-amino-1H-tetrazole-chitosan | C-N Coupling Reactions | A magnetically recyclable heterogeneous catalyst demonstrating efficient performance in coupling reactions. acs.org |

| Iridium(III) Tetrazole Complexes | CO2 and Bicarbonate Hydrogenation | The complexes act as active catalyst precursors, with the tetrazole ligand providing a proton-responsive character that enhances catalytic ability. frontiersin.org |

| Zn-Tetrazole-Amide MOF | CO2 Cycloaddition with Epoxides | The framework acts as a stable and reusable catalyst, with the tetrazole's Lewis basic nitrogen sites activating CO2. mdpi.com |

| Co(II)/Ni(II) Tetrazole-Carboxylate Complexes | Oxidative Coupling of 2,6-di-tert-butylphenol (B90309) (DBP) | Both cobalt and nickel complexes serve as effective catalysts for the oxidative coupling reaction. scielo.br |

Heterogeneous Catalysis and Nanocatalysts

The integration of 5-aminotetrazole derivatives into heterogeneous catalytic systems, particularly those involving nanocatalysts, represents a significant advancement in creating efficient, stable, and recyclable catalysts. nih.govrsc.org These systems typically involve immobilizing a tetrazole-based complex onto a solid support, such as magnetic nanoparticles, silica (B1680970), or carbon-based materials. amerigoscientific.comnanomaterchem.com This approach combines the catalytic activity of the tetrazole complex with the practical advantages of a heterogeneous catalyst, such as easy separation from the reaction mixture and potential for reuse. nanomaterchem.com

Magnetic nanoparticles, especially those with an iron oxide (Fe3O4) core, are frequently used as supports due to their straightforward recovery using an external magnet. nanomaterchem.combiolmolchem.com These nanoparticles can be coated with a protective layer, such as silica (SiO2), and then functionalized with ligands that can coordinate with a catalytically active metal. For example, Fe3O4 nanoparticles have been functionalized with ligands like tryptophan and subsequently immobilized with nickel (Ni) or neodymium (Nd) to create catalysts for tetrazole synthesis. nih.govrsc.org

Copper-based nanocatalysts supported on various materials have also been extensively studied. amerigoscientific.comnanomaterchem.com These include copper(II) immobilized on amine-functionalized magnetic nanoparticles and copper nanoparticles supported on biochar. nih.govnanomaterchem.com These heterogeneous catalysts have demonstrated high efficiency in promoting reactions such as the synthesis of 5-substituted-1H-tetrazoles. amerigoscientific.comnanomaterchem.com Another novel approach involves the use of tetrazole-stabilized gold nanoparticles. In this method, the tetrazole acts as a stabilizing agent during the synthesis of the nanoparticles and is later removed by thermal treatment to expose the active catalytic sites for reactions like CO oxidation. dntb.gov.ua

The table below summarizes representative examples of heterogeneous and nanocatalysts involving tetrazole derivatives or used in their synthesis.

| Catalyst System | Support/Nanomaterial | Catalytic Application | Key Features |

|---|---|---|---|

| Fe3O4@tryptophan@Ni | Magnetic Nanoparticles | Synthesis of 5-substituted tetrazoles | High yield, short reaction time (20 min), and reusable for up to seven cycles without significant loss of activity. nih.gov |

| Cu(II)/Fe3O4@APTMS-DFX | Amine-functionalized Magnetic Nanoparticles | Synthesis of 5-substituted-1H-tetrazoles | Efficient and magnetically separable catalyst. nanomaterchem.com |

| Tetrazole-Stabilized Au NPs on TiO2 | Titanium Dioxide (TiO2) | CO Oxidation | Thermal treatment removes the tetrazole stabilizer, yielding highly active surfactant-free gold nanoparticles. dntb.gov.ua |

| Fe3O4@SiO2-APTES-TFA | Silica-coated Magnetic Nanoparticles | Synthesis of 5-substituted-1H-tetrazoles | Easily recovered with an external magnet and reusable for several cycles. nih.gov |

| AMWCNTs-O-Cu(II)-PhTPY | Multi-walled Carbon Nanotubes | Synthesis of 1- and 5-substituted-1H-tetrazoles | Offers high yields and good recyclability. amerigoscientific.com |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

The synthesis of 5-substituted-1H-tetrazoles, including 5-Methylamino-1H-tetrazole, has traditionally relied on the [3+2] cycloaddition of nitriles with azides. thieme-connect.com However, conventional methods often involve harsh reaction conditions, toxic reagents, and lengthy reaction times. soran.edu.iq The future of synthesizing these compounds is geared towards greener, more efficient, and safer protocols.

A significant trend is the exploration of heterogeneous catalysts, which offer ease of separation and reusability. Natural and synthetic zeolites, for instance, have been demonstrated as effective, thermally stable, and environmentally compatible catalysts for the synthesis of 5-substituted 1H-tetrazoles. soran.edu.iq Another promising avenue is the use of nanocatalysts, which provide a high surface-area-to-volume ratio, leading to enhanced catalytic activity. nih.gov Research is increasingly focused on developing novel nanocatalysts, such as those based on magnetic nanoparticles, which allow for easy recovery using an external magnet. nih.gov

Key areas for future synthetic research include:

Catalyst Innovation: The design of highly active and selective catalysts, including metal-organic frameworks (MOFs) and functionalized carbon nanotubes, is a primary focus. amerigoscientific.com These catalysts aim to reduce reaction times and temperatures while increasing yields.

Green Chemistry Approaches: Emphasis is being placed on the use of non-toxic solvents (such as water), solvent-free reaction conditions, and energy-efficient methods like microwave-assisted synthesis. thieme-connect.comresearchgate.net

One-Pot, Multi-Component Reactions: These reactions streamline the synthesis process by combining multiple steps into a single operation, which improves efficiency and reduces waste. semanticscholar.org

Table 1: Comparison of Catalytic Systems for the Synthesis of 5-Substituted-1H-tetrazoles

| Catalyst System | Substrates | Reaction Conditions | Yields | Key Advantages |

| Natrolite Zeolite | Various nitriles and sodium azide (B81097) | DMF, thermal conditions | High | Reusable, environmentally compatible, low cost soran.edu.iq |

| Ceric Ammonium (B1175870) Nitrate (B79036) | Nitriles and sodium azide | DMF, 110 °C, 6 hours | 82–99% | Efficient for 5-benzyl or 5-aryl-1H-tetrazoles thieme-connect.com |

| Fe3O4@SiO2-Im[Br]-SB-Cu(II) Nano-catalyst | Benzaldehyde, hydroxylammonium chloride, sodium azide | Water, 40 °C | High | Ecofriendly, reusable, mild conditions nih.gov |

| AlFe2O4–MWCNT–TEA–Ni(II) Magnetic Nanocomposite | Aromatic aldehydes, hydroxylamine, sodium azide | DMF, 50 °C | 89–98% | High activity, reusability, short reaction time rsc.orgnih.gov |

Exploration of Advanced Energetic Formulations

Tetrazole-based compounds are of great interest in the field of energetic materials due to their high nitrogen content and positive heats of formation, which contribute to high energy release upon decomposition. nih.govmdpi.com Future research in this area is directed at developing advanced energetic formulations that leverage the properties of this compound and its isomers.

The introduction of different functional groups onto the tetrazole ring can significantly influence the energetic properties of the resulting compounds. researchgate.net For instance, the functionalization of 5-aminotetrazole (B145819) with nitropyrazole has been shown to improve density and detonation performance. nih.gov Researchers are actively exploring the synthesis of new derivatives to achieve a better balance between energy output and sensitivity.

Key research directions include:

High-Density Formulations: Developing melt-castable explosives with high densities is a priority. Studies on the compatibility of 5-amino-1H-tetrazole nitrate (a related compound) with other energetic materials like TNT, RDX, and HMX provide a foundation for creating new composite explosives. icm.edu.pl

Green Propellants: There is a growing demand for environmentally friendly propellants. Investigating the combustion behavior of 5-aminotetrazole-based propellants, for example by studying the effects of additives like nitroguanidine, is an active area of research. rsc.org

Energetic Polymers and Plasticizers: Incorporating tetrazole moieties into polymeric backbones is a strategy to create energetic binders and plasticizers for solid propellants. mdpi.com These materials can enhance the performance and improve the mechanical properties of the propellant matrix. researchgate.net

Table 2: Energetic Properties of 5-Aminotetrazole Nitrate (5-ATN) in Binary Mixtures

| Binary Mixture (1:1 ratio) | Decomposition Peak of 5-ATN (°C) | Change in Decomposition Peak (°C) | Compatibility |

| 5-ATN/TNT | 227.3 | -1.8 | Compatible icm.edu.pl |

| 5-ATN/RDX | 229.3 | 0.2 | Compatible icm.edu.pl |

| 5-ATN/HMX | 224.5 | -4.6 | Compatible icm.edu.pl |

| 5-ATN/CL-20 | 229.8 | 0.7 | Compatible icm.edu.pl |

| 5-ATN/AP | 235.0 | 5.9 | Partially Compatible icm.edu.pl |

Innovative Coordination Chemistry Applications

Tetrazoles are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. arkat-usa.org This has led to the development of energetic coordination polymers (ECPs), which are a class of materials with potential applications as primary explosives. nih.gov The ability to tune the properties of these materials by varying the metal center and the tetrazole ligand is a key advantage.

Future research in this domain is focused on creating novel ECPs with enhanced safety and performance characteristics, particularly as "green" alternatives to traditional lead-based primary explosives. nih.gov The coordination chemistry of this compound and its derivatives is a fertile ground for discovering new materials with tailored energetic properties.

Emerging trends in this area include:

Lanthanide Complexes: The coordination of tetrazole ligands to lanthanide ions is being explored for applications in materials science, leveraging the unique magnetic and luminescent properties of these elements. researchgate.netnih.gov

In Situ Synthesis: Hydrothermal in situ synthesis of tetrazole ligands during the formation of coordination complexes is a novel approach to creating complex multidimensional frameworks. rsc.org

Multi-functional Materials: Researchers are investigating the synthesis of coordination polymers that combine energetic properties with other functionalities, such as luminescence or magnetism. rsc.org

Table 3: Properties of Energetic Coordination Polymers with Tetrazole-based Ligands

| Compound | Metal Ion | Ligand | Enthalpy of Formation (kJ mol⁻¹) | Sensitivity |

| [Co(mmtz)2]n | Co(II) | 5-mercapto-1-methyl-tetrazole | 907 | Impact: >40 J, Friction: >360 N nih.gov |

| FeK2(DNAT)2·4H2O | Fe(II), K(I) | 1,5-di(nitramino)tetrazole | 170.5 | Impact: 3 J, Friction: 16 N nih.gov |

| CuK2(DNAT)2·4H2O | Cu(II), K(I) | 1,5-di(nitramino)tetrazole | 13.9 | Impact: 3 J, Friction: 24 N nih.gov |

| NiK2(DNAT)2·4H2O | Ni(II), K(I) | 1,5-di(nitramino)tetrazole | -41.3 | Impact: 4 J, Friction: 26 N nih.gov |

Integration with Nanoscience and Advanced Materials

The intersection of this compound chemistry with nanoscience and advanced materials is a rapidly emerging field with transformative potential. The unique properties of nanomaterials can be harnessed to enhance the synthesis and performance of tetrazole-based compounds.

As previously mentioned, nanocatalysts are revolutionizing the synthesis of tetrazoles by offering higher efficiency and greener reaction pathways. nih.govrsc.org Beyond catalysis, the integration of tetrazoles into nanomaterials is leading to the development of novel functional materials.

Future research directions in this interdisciplinary area include:

Nanostructured Energetic Materials: The synthesis of energetic materials at the nanoscale can lead to improved performance and reduced sensitivity. Research into the fabrication of nanoparticles of tetrazole-based compounds is an active area of investigation.

Functionalized Nanomaterials: Tetrazoles are being explored as anchoring groups to functionalize the surface of nanoparticles, such as titanium dioxide (TiO2), for applications in dye-sensitized solar cells and other energy-related technologies. acs.org The strong coordination ability of the tetrazole ring makes it an effective linker between organic chromophores and inorganic semiconductor materials. acs.org

Hybrid Materials: The development of hybrid materials that combine tetrazole-functionalized polymers with inorganic nanoparticles is expected to yield materials with novel optical, electronic, and energetic properties. The functionalization of halloysite (B83129) nanotubes with tetrazole moieties is one such example being explored. nih.gov

Table 4: Application of Nanomaterials in Tetrazole Chemistry

| Nanomaterial | Application | Key Findings |

| Magnetic Carbon Nanotubes (AlFe2O4–MWCNT–TEA–Ni(II)) | Catalyst for tetrazole synthesis | High yields (89–98%), short reaction times, and catalyst is easily recyclable. rsc.orgnih.gov |

| ZnO Nanoparticles | Catalyst for tetrazole synthesis | Efficient for [3+2] cycloaddition, offering high product yields and excellent recyclability. amerigoscientific.com |

| Functionalized Fe3O4 Nanoparticles | Catalyst for tetrazole synthesis | Enables synthesis in environmentally friendly solvents like water and allows for easy magnetic separation of the catalyst. nih.govnih.gov |

| Tetrazole as an Anchoring Group on TiO2 Nanoparticles | Functionalization of nanomaterials for solar cells | Demonstrates that the tetrazole group can be an effective alternative to carboxylic acids for attaching organic dyes to TiO2 surfaces. acs.org |

Q & A

Q. What are the most reliable synthetic routes for 5-Methylamino-1H-tetrazole, and how do reaction conditions influence yield?

The primary method involves the cycloaddition of nitriles with sodium azide in the presence of a catalyst. For example, nano-TiCl4·SiO2 has been used as a heterogeneous catalyst under solventless conditions, achieving yields up to 85% at 80°C . Continuous flow systems with hydrazoic acid and nitriles at high temperatures (150–200°C) offer scalability and reduced reaction times (30–60 minutes) . Key variables include catalyst loading, temperature, and solvent choice (e.g., glacial acetic acid for secondary arylcyanamides) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- FT-IR : Confirms the presence of tetrazole rings via N–H stretching (3100–3300 cm<sup>−1</sup>) and C=N absorption (1600–1650 cm<sup>−1</sup>) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Distinguishes tautomeric forms (1H vs. 2H) and substituent positions. For example, methylamino protons appear as singlets at δ 3.1–3.3 ppm .

- X-ray crystallography (via WinGX suite): Resolves tautomerism and hydrogen-bonding networks in single crystals .

Q. What is the pH stability profile of this compound, and how does it affect experimental design?

The compound is stable across a broad pH range (2–12), making it suitable for aqueous-phase reactions and biological assays. However, prolonged exposure to strongly acidic conditions (pH < 2) may degrade the tetrazole ring . Buffered systems (e.g., phosphate or acetate buffers) are recommended for long-term storage .

Advanced Research Questions

Q. How do catalytic mechanisms differ between homogeneous and heterogeneous systems in tetrazole synthesis?

- Homogeneous catalysts (e.g., TBAF): Activate nitriles via Lewis acid-base interactions, enhancing azide cycloaddition kinetics .

- Heterogeneous catalysts (e.g., nano-TiCl4·SiO2): Provide surface-active sites for nitrile adsorption, reducing activation energy. Recycling studies show <10% loss in activity after five cycles .

- Microreactors (continuous flow): Improve mass/heat transfer, enabling safer handling of hydrazoic acid and higher regioselectivity .

Q. How can researchers resolve contradictions in reported yields for 5-substituted tetrazoles?

Discrepancies often arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., –NO2) reduce cycloaddition efficiency compared to electron-donating groups (e.g., –CH3) .

- Catalyst deactivation : Impurities in nitrile precursors (e.g., aryl cyanamides) can poison catalysts, necessitating rigorous purification .

- Tautomeric interference : 1H/2H tautomerism may lead to misassignment of product ratios in <sup>1</sup>H NMR . Use <sup>15</sup>N NMR or X-ray crystallography for unambiguous identification .

Q. What strategies optimize this compound as a carboxylic acid bioisostere in drug design?

- pKa matching : The tetrazole ring (pKa ~4.9) mimics carboxylic acids (pKa ~2.5–4.2), enhancing metabolic stability. Adjust substituents (e.g., methylamino groups) to fine-tune acidity .

- Conformational analysis : Molecular docking and DFT studies reveal that methylamino substituents improve binding affinity to targets like angiotensin II receptors .

- Synthetic compatibility : Use microwave-assisted protocols (180°C, CH3CN) for rapid functionalization with pharmacophores (e.g., benzyl or phenyl groups) .

Methodological Considerations

Q. How should researchers handle safety concerns during scale-up synthesis?

- Hydrazoic acid mitigation : Replace with trimethylsilyl azide in microreactors to minimize explosion risks .

- Personal protective equipment (PPE) : Use fume hoods, nitrile gloves, and eye protection due to acute oral toxicity (LD50 > 500 mg/kg) and skin irritation risks .

- Waste disposal : Neutralize azide-containing waste with NaNO2/HCl before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.